2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid
Description
Properties
Molecular Formula |
C8H6BrNO5 |
|---|---|
Molecular Weight |
276.04 g/mol |
IUPAC Name |
2-(4-bromo-3-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrNO5/c9-5-2-1-4(7(11)8(12)13)3-6(5)10(14)15/h1-3,7,11H,(H,12,13) |
InChI Key |
CZAMNILSKXXWMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid
Synthesis via Metal Sodium Carboxylation of 4-Bromo-2-nitrochlorotoluene Derivatives
One of the most effective and industrially viable synthetic routes involves the carboxylation of 4-bromo-2-nitrochlorotoluene with metal sodium in an organic solvent, followed by carbon dioxide fixation and acidification to yield the target hydroxyacetic acid derivative.
Reaction Overview
- Starting Material: 4-bromo-2-nitrochlorotoluene (or positional isomers such as 3-chloro-4-bromo-2-nitrotoluene)
- Reagents and Conditions:
- Metal sodium in an organic solvent (e.g., cyclohexane)
- Controlled temperature stages (0°C to 150°C depending on isomer)
- Carbon dioxide gas bubbling at 25–45°C
- Acidification with dilute hydrochloric acid to isolate the acid form
- Process:
- Reaction of 4-bromo-2-nitrochlorotoluene with sodium metal produces the corresponding sodium salt intermediate (4-bromo-2-nitrotolyl sodium).
- Heating induces a rearrangement to 4-bromo-2-nitrobenzyl sodium.
- Introduction of carbon dioxide leads to carboxylation forming sodium 4-bromo-2-nitrophenylacetate.
- Acidification liberates 4-bromo-2-nitrophenylacetic acid.
Reaction Parameters and Yields
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sodium metal reaction | 0–50°C, stirring 30 min | High | Exothermic, temperature controlled |
| Rearrangement | 40–150°C, 5 hours | Complete | Formation of benzyl sodium intermediate |
| Carboxylation with CO₂ | 25–45°C, 3 hours, 0.8 L/min CO₂ flow | Quantitative | Efficient fixation of CO₂ |
| Acidification and extraction | Room temperature, dilute HCl | 94.6–96.4 | Pure product, simple isolation |
This method achieves an overall yield ranging from 70% to 90%, with high conversion rates and minimal by-products. The process avoids toxic reagents and requires only simple post-reaction purification steps such as extraction and filtration, making it suitable for scale-up and industrial production.
Advantages
- Mild reaction conditions
- High purity and yield
- No use of highly toxic substances
- Simple work-up and purification
- Industrial scalability
Alternative Synthetic Routes and Considerations
While the above method is well-documented and efficient, alternative synthetic strategies for related hydroxyacetic acid derivatives include:
- Nucleophilic substitution and oxidation sequences: Starting from halogenated nitrophenyl ethanols or acetophenones, followed by oxidation to hydroxyacetic acids.
- Transition metal-catalyzed coupling reactions: For constructing the aromatic framework with desired substituents, though less common for this specific compound.
- One-pot cascade reactions: Using bases like cesium carbonate in polar solvents (e.g., DMF) to facilitate rapid C–C and C–O bond formation, though primarily reported for benzofuran derivatives rather than hydroxyacetic acids.
However, these methods are less documented or optimized for this compound specifically.
Detailed Reaction Scheme for Industrial Synthesis
| Stage | Reactants/Conditions | Intermediate/Product | Notes |
|---|---|---|---|
| 1. Formation of sodium salt | 4-bromo-2-nitrochlorotoluene + Na metal, cyclohexane, 0–50°C | 4-bromo-2-nitrotolyl sodium | Exothermic; temperature control necessary |
| 2. Rearrangement | Heating to 40–150°C, 5 hours | 4-bromo-2-nitrobenzyl sodium | Rearrangement stabilized by heating |
| 3. Carboxylation | CO₂ gas bubbling at 25–45°C, 0.8 L/min, 3 hours | Sodium 4-bromo-2-nitrophenylacetate | Efficient CO₂ fixation |
| 4. Acidification | Dilute HCl, room temperature | 4-bromo-2-nitrophenylacetic acid | Isolation by extraction and evaporation |
Summary and Research Insights
The preparation of this compound is most effectively achieved through the sodium metal-mediated carboxylation of 4-bromo-2-nitrochlorotoluene derivatives, followed by acidification. This method offers high yields, mild conditions, and industrial feasibility, as demonstrated in patent literature. Alternative synthetic approaches are less established for this compound but may involve base-mediated cascade reactions or metal-catalyzed coupling for related analogs.
This synthesis route's robustness and scalability make it a preferred choice for researchers and manufacturers focusing on nitro-substituted aromatic hydroxyacetic acids.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the para position of the phenyl ring undergoes nucleophilic substitution under basic or catalytic conditions. This reactivity is enhanced by electron-withdrawing effects from the nitro group, which polarizes the C–Br bond.
Key Findings :
-
Bromine substitution is regioselective due to steric hindrance from the ortho nitro group .
-
Cross-coupling reactions (e.g., Suzuki) require palladium catalysts and tolerate aqueous conditions.
Esterification and Amidation
The carboxylic acid group participates in esterification and amidation, enabling derivatization for pharmaceutical applications.
Mechanistic Notes :
-
Acid chlorides (via SOCl₂) improve reactivity in esterification .
-
Amidation requires coupling agents like EDCI to activate the carboxylate .
Reduction of Nitro Group
The nitro group at position 3 can be reduced to an amine under hydrogenation or catalytic conditions.
| Conditions | Catalyst/Reagent | Product | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm), 25°C | Pd/C, EtOH | 2-(4-Bromo-3-aminophenyl)-2-hydroxyacetic acid | 92% | |
| Fe/HCl | Fe powder, HCl (reflux, 6 hrs) | Same as above | 85% |
Critical Observations :
-
Catalytic hydrogenation preserves stereochemistry at the hydroxyl-bearing carbon .
-
Acidic Fe reduction generates fewer byproducts compared to Sn/HCl .
Oxidation of Hydroxyl Group
The β-hydroxyl group adjacent to the carboxylic acid is susceptible to oxidation, forming a ketone.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CrO₃, H₂SO₄ | Acetone, 0°C (2 hrs) | 2-(4-Bromo-3-nitrophenyl)-2-oxoacetic acid | 68% | |
| TEMPO/NaClO | CH₂Cl₂/H₂O, rt (4 hrs) | Same as above | 73% |
Challenges :
Decarboxylation Reactions
Thermal or photolytic decarboxylation eliminates CO₂, yielding substituted acetophenones.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| Cu powder, quinoline (200°C) | 4-Bromo-3-nitroacetophenone | 81% | |
| UV light (λ = 254 nm) | Same as above | 55% |
Applications :
Acid-Base Reactions
The carboxylic acid and hydroxyl groups exhibit pH-dependent behavior:
-
pKa₁ (COOH) : 2.8–3.2 (measured via potentiometric titration) .
-
pKa₂ (OH) : 9.1–9.5 (dependent on solvent polarity).
Complexation with Metal Ions
The compound forms chelates with transition metals, useful in catalysis:
| Metal Ion | Ligand Site | Stability Constant (log β) | Source |
|---|---|---|---|
| Cu²⁺ | COO⁻ and OH | 8.3 ± 0.2 | |
| Fe³⁺ | COO⁻ and NO₂ | 6.9 ± 0.3 |
Photochemical Reactivity
UV irradiation induces nitro-to-nitrito rearrangement and radical formation:
-
λmax : 320 nm (ε = 1,200 M⁻¹cm⁻¹).
-
Primary photoproduct: 2-(4-Bromo-3-nitritophenyl)-2-hydroxyacetic acid.
Scientific Research Applications
2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the development of new materials with specific properties.
Analytical Chemistry: The compound can be used as a standard or reagent in various analytical techniques.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid depends on its specific application and the target it interacts with. For example, if used as a precursor in drug synthesis, its mechanism would involve the biochemical pathways of the final drug product. The bromine and nitro groups can participate in various interactions, such as hydrogen bonding and electron transfer, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key analogs and their properties:
*Calculated based on molecular formula.
†Estimated from nitro- and bromo-substituted analogs.
‡Fluorine’s electron-withdrawing effect reduces pKa compared to bromo/nitro analogs.
Key Observations:
- Substituent Position Effects : The nitro group’s position (2- vs. 3-) significantly impacts acidity and solubility. For example, 2-(4-Bromo-2-nitrophenyl)acetic acid (pKa 3.81) is less acidic than the target compound (estimated pKa ~3.8) due to resonance stabilization differences.
- Halogen vs. Alkoxy Groups : Replacing bromo with methoxy (e.g., 2-(4-Bromo-2-methoxyphenyl)acetic acid) reduces electron-withdrawing effects, lowering acidity and increasing lipophilicity .
- Fluorinated Analog : 2-(4-Fluorophenyl)-2-hydroxyacetic acid exhibits lower molecular weight and higher solubility in polar solvents compared to brominated analogs, attributed to fluorine’s smaller size and electronegativity .
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via recrystallization (e.g., ethanol/water mixtures) .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | Br₂, FeCl₃, DCM, 25°C | 85 | |
| Nitration | HNO₃/H₂SO₄, 0°C | 72 | |
| Coupling | Pd(PPh₃)₄, THF, 80°C | 68 |
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 7.5–8.5 ppm) and hydroxyacetic acid signals (δ 4.5–5.5 ppm). Compare with analogs like 2-(3-bromophenyl)acetic acid .
- XRD : Single-crystal X-ray diffraction (e.g., Bruker SMART APEXII) with SHELXL refinement. Typical parameters: Monoclinic P2₁/c space group, a = 12.502 Å, b = 8.269 Å .
- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ peaks (expected m/z ~ 307.87) .
Q. Table 2: Key Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| a (Å) | 12.502 | |
| β (°) | 93.573 | |
| R-factor | 0.026 |
Advanced: How does the bromine substituent influence regioselectivity during nitration?
Methodological Answer:
Bromine is a meta-directing group due to its electron-withdrawing nature. Computational studies (DFT) show that nitration at the meta position (C3) is favored, as the bromine destabilizes electrophilic attack at ortho/para positions. Validate via:
- Hammett Plots : Correlate σ values of substituents with reaction rates.
- Isotopic Labeling : Use ¹⁵N-labeled HNO₃ to track nitro group positioning .
Key Insight : Steric hindrance from bromine may reduce yields; optimize with dilute HNO₃ and low temperatures .
Advanced: What strategies improve X-ray crystallographic refinement for this compound?
Methodological Answer:
Q. Table 3: Refinement Metrics
| Metric | Value | Reference |
|---|---|---|
| R₁ (I > 2σ) | 0.026 | |
| wR₂ (all data) | 0.073 | |
| GooF | 1.08 |
Advanced: How can solubility and stability be modulated for biological assays?
Methodological Answer:
- Solubility : Use DMSO for stock solutions (50 mM). For aqueous buffers, adjust pH to 7.4 with NaOH to deprotonate the carboxylic acid (pKa ~ 2.5) .
- Stability : Store at -20°C under argon. Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Thermodynamic Data : For analogs like 2-hydroxyacetic acid, ΔH and ΔS of dissolution are -15.2 kJ/mol and 43.1 J/mol·K, respectively .
Advanced: How do computational methods predict reactivity in derivative synthesis?
Methodological Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model electrophilic aromatic substitution (EAS) sites. Bromine’s -I effect lowers electron density at meta positions .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO) on reaction pathways.
Case Study : MD simulations of 3-bromophenylacetic acid show hydrogen bonding between -COOH and solvent, stabilizing intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
